molecular formula C12H13NO5 B8495912 1-(4-Methoxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester

1-(4-Methoxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester

Cat. No. B8495912
M. Wt: 251.23 g/mol
InChI Key: XPLSIXHRCZNHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Methoxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 1-(4-methoxy-3-nitrophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H13NO5/c1-17-10-4-3-8(7-9(10)13(15)16)12(5-6-12)11(14)18-2/h3-4,7H,5-6H2,1-2H3

InChI Key

XPLSIXHRCZNHMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-methoxy-phenyl)-cyclopropanecarboxylic acid methyl ester (30.0 g, 146 mmol) in Ac2O (300 mL) was added a solution of HNO3 (14.1 g, 146 mmol, 65%) in AcOH (75 mL) at 0° C. The reaction mixture was stirred at 0˜5° C. for 3 h before aq. HCl (20%) was added dropwise at 0° C. The resulting mixture was extracted with EtOAc (200 mL×3). The organic layer was washed with sat. aq. NaHCO3 then brine, dried over anhydrous Na2SO4 and evaporated under vacuum to give 1-(4-methoxy-3-nitro-phenyl)-cyclopropanecarboxylic acid methyl ester (36.0 g, 98%), which was directly used in the next step. 1H NMR (CDCl3, 300 MHz) δ 7.84 (d, J=2.1 Hz, 1H), 7.54 (dd, J=2.1, 8.7 Hz, 1H), 7.05 (d, J=8.7 Hz, 1H), 3.97 (s, 3H), 3.65 (s, 3H), 1.68-1.64 (m, 2H), 1.22-1.18 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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